molecular formula C11H16ClN3O2S B3339962 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride CAS No. 1391636-72-8

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride

Cat. No.: B3339962
CAS No.: 1391636-72-8
M. Wt: 289.78 g/mol
InChI Key: PDGZSZLMBJSDQC-UHFFFAOYSA-N
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Description

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a triazenyl group attached to a methylbenzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,3-diethyl-1-triazene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the formation of the triazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The triazenyl group can participate in redox reactions, potentially leading to the formation of different oxidation states.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.

Scientific Research Applications

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.

    Medicine: Its potential as a precursor for pharmacologically active compounds is being explored, particularly in the development of anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The triazenyl group can participate in electron transfer processes, while the sulfonyl chloride group can form covalent bonds with nucleophiles. These interactions can lead to the modification of molecular targets and the activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the triazenyl group, making it less reactive in certain contexts.

    4-Methylbenzenesulfonyl Chloride: Similar structure but without the triazenyl group, limiting its applications in redox reactions.

    3,3-Diethyl-1-triazene: Contains the triazenyl group but lacks the sulfonyl chloride moiety, affecting its reactivity and applications.

Uniqueness

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride is unique due to the combination of the triazenyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a wider range of reactions and makes it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-(diethylaminodiazenyl)-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-4-15(5-2)14-13-10-8-9(3)6-7-11(10)18(12,16)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZSZLMBJSDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N=NC1=C(C=CC(=C1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391636-72-8
Record name 1391636-72-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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